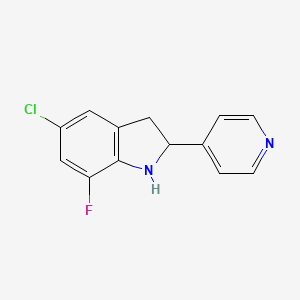
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro and fluoro substituents on the indoline ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 7-fluoroindole.
Formation of Indoline Ring: The indoline ring is formed through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as acid or base catalysis.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are commonly used.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as indoline.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.
Applications De Recherche Scientifique
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-fluoroindole: Similar in structure but lacks the pyridinyl group.
2-(Pyridin-4-yl)indoline: Similar but without the chloro and fluoro substituents.
7-Fluoro-2-(pyridin-4-yl)indoline: Lacks the chloro substituent.
Uniqueness
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H10ClFN2 |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
5-chloro-7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10ClFN2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2 |
Clé InChI |
LFEUWIMVFNXHJV-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


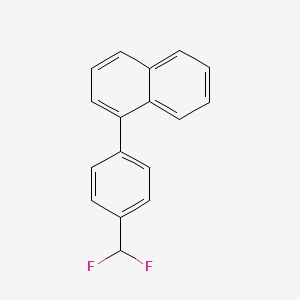
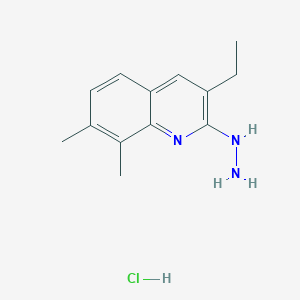


![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)

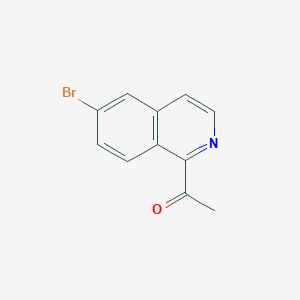

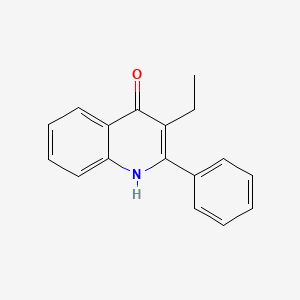

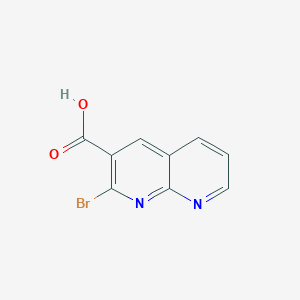
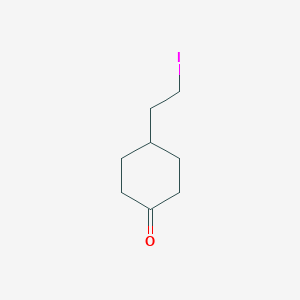
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)
